3,3-Dimethoxypropionaldehyde

Description

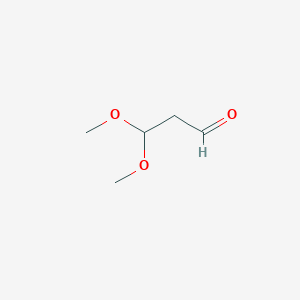

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVQJIFNPZJOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172543 | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19060-10-7 | |

| Record name | 3,3-Dimethoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019060107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethoxypropionaldehyde

Established Chemical Synthesis Protocols

The traditional synthesis of 3,3-Dimethoxypropionaldehyde is rooted in two principal strategies: the careful deprotection of a related acetal (B89532) and the selective reduction of a carboxylic acid derivative.

Preparation via Acidic Hydrolysis of Tetraalkoxypropane Precursors (e.g., Tetramethoxypropane)

One of the most direct routes to this compound involves the partial acidic hydrolysis of 1,1,3,3-tetramethoxypropane (B13500). The starting material, 1,1,3,3-tetramethoxypropane, is the bis(dimethyl acetal) of malondialdehyde. sigmaaldrich.comsigmaaldrich.com The synthetic challenge lies in selectively hydrolyzing only one of the two acetal groups to yield the desired aldehyde-acetal product.

The mechanism of acetal hydrolysis is acid-catalyzed and involves the protonation of an acetal oxygen, followed by the elimination of an alcohol molecule (methanol) to form an oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the final aldehyde. To achieve mono-hydrolysis, reaction conditions must be carefully controlled. This typically involves using a limited amount of water, milder acid catalysts, and controlled temperatures and reaction times to prevent the reaction from proceeding to the fully hydrolyzed product, malondialdehyde. chemicalbook.comhimedialabs.com

Table 1: General Parameters for Acidic Acetal Hydrolysis Note: Specific conditions for the partial hydrolysis of 1,1,3,3-tetramethoxypropane may vary.

| Parameter | Typical Range/Examples | Purpose |

| Substrate | 1,1,3,3-Tetramethoxypropane | Acetal Precursor |

| Acid Catalyst | HCl, H₂SO₄, p-TsOH, Amberlyst-15 | To protonate the acetal oxygen |

| Solvent | Acetone/Water, THF/Water | To dissolve reactants |

| Temperature | 0 °C to Room Temperature | To control the reaction rate |

| Control Factor | Stoichiometric control of water | To favor mono-hydrolysis |

Reductive Transformations of Oxygenated Carboxylic Acid Derivatives (e.g., Methyl 3,3-Dimethoxypropanoate Reduction with DIBAL)

An alternative and highly effective method is the partial reduction of an ester, such as methyl 3,3-dimethoxypropanoate, using a bulky metal hydride reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.com DIBAL-H is a powerful and selective reducing agent capable of converting esters to aldehydes without significant over-reduction to the primary alcohol, provided the reaction conditions are strictly controlled. masterorganicchemistry.com

The reaction is typically carried out at very low temperatures, commonly -78 °C (the sublimation point of dry ice), in an inert solvent like toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). organic-synthesis.com At this temperature, DIBAL-H, a Lewis acid, coordinates to the carbonyl oxygen of the ester. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. youtube.com This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to release the desired this compound. The low temperature is critical to prevent the intermediate from reacting further with another equivalent of DIBAL-H. masterorganicchemistry.comorganic-synthesis.com

Table 2: Typical Conditions for DIBAL-H Reduction of an Ester to an Aldehyde

| Parameter | Typical Condition | Purpose |

| Substrate | Methyl 3,3-dimethoxypropanoate | Ester Precursor |

| Reagent | Diisobutylaluminum hydride (DIBAL-H) | Reducing Agent |

| Stoichiometry | ~1.0 - 1.2 equivalents of DIBAL-H | To ensure partial, not full, reduction |

| Solvent | Toluene, Dichloromethane (DCM), THF | Inert reaction medium |

| Temperature | -78 °C | To stabilize the tetrahedral intermediate and prevent over-reduction |

| Workup | Aqueous solution (e.g., Rochelle's salt) | To hydrolyze the intermediate and quench excess reagent |

Investigations into Optimized and Sustainable Synthetic Routes

While the established methods are effective, they possess drawbacks related to sustainability, such as the use of strong acids, pyrophoric reagents, cryogenic temperatures, and chlorinated solvents. Research in green chemistry aims to address these issues by developing more optimized and environmentally benign synthetic routes. mdpi.com

For the hydrolysis route , sustainable improvements focus on replacing corrosive mineral acids with reusable solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or acid-treated silica (B1680970) gel. organic-chemistry.org These catalysts simplify product purification, minimize corrosive waste, and can often be recovered and reused. Photocatalytic methods, which operate under mild conditions, are also being explored for acetal synthesis and hydrolysis. rsc.orgresearchgate.net

For the reduction route , a primary sustainability concern is the use of a stoichiometric, pyrophoric organometallic reagent (DIBAL-H) and the energy-intensive cryogenic conditions. commonorganicchemistry.com Sustainable alternatives focus on catalytic methods. For instance, the Fukuyama reduction, which uses a milder silane (B1218182) reductant in the presence of a palladium catalyst, offers a less hazardous alternative for converting carboxylic acid derivatives (via thioesters) to aldehydes. organic-chemistry.orgresearchgate.net More recently, catalysts based on earth-abundant metals like nickel are being developed for similar transformations. researchgate.net Furthermore, process optimization through continuous flow chemistry can enhance the safety and efficiency of DIBAL-H reductions by allowing for precise temperature control and minimizing reaction times, often in seconds. acs.org The replacement of less-preferred solvents with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of THF or DCM, is another key area of investigation. acs.org

Table 3: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

| Method | Conventional Approach | Potential Sustainable Alternative | Sustainability Advantage |

| Hydrolysis | Strong mineral acid (e.g., HCl) | Solid-supported acid catalyst (e.g., Amberlyst-15) | Reusability of catalyst, reduced corrosive waste. organic-chemistry.org |

| Reduction | Stoichiometric DIBAL-H at -78 °C | Catalytic reduction (e.g., Fukuyama, Ni-catalyzed) | Avoids pyrophoric reagents, better atom economy, milder conditions. organic-chemistry.orgresearchgate.net |

| Process Tech. | Batch processing | Continuous flow chemistry | Improved safety, better temperature control, faster reactions. acs.org |

| Solvents | Dichloromethane (DCM), Toluene | 2-MeTHF, surfactant-water systems | Reduced environmental impact and toxicity. acs.org |

Advanced Reaction Pathways and Mechanisms Involving 3,3 Dimethoxypropionaldehyde

Chemoselective Reactivity Profile as a Protected Aldehyde Equivalent

3,3-Dimethoxypropionaldehyde serves as a valuable synthon in organic chemistry, primarily functioning as a protected equivalent of malonaldehyde. The acetal (B89532) group effectively masks the highly reactive aldehyde functionality, allowing for a range of chemical transformations to be carried out selectively at other positions of a molecule without interference from the aldehyde. The stability of the dimethyl acetal moiety under neutral and basic conditions ensures its integrity during reactions such as nucleophilic substitutions, oxidations, or reductions targeted elsewhere in the substrate.

This protective strategy is crucial for achieving chemoselectivity in complex syntheses. The aldehyde can be readily deprotected, or unmasked, typically under mild acidic conditions, to regenerate the free aldehyde for subsequent reactions. This controlled release of a reactive functional group is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures. The use of this compound as a malonaldehyde precursor avoids the challenges associated with the handling of the unstable and highly reactive free dialdehyde.

Nucleophilic and Electrophilic Activation Strategies

The reactivity of this compound can be modulated through distinct activation strategies, allowing it to participate in reactions as either a nucleophile or an electrophile.

Electrophilic Activation: The carbonyl carbon of an aldehyde is inherently electrophilic. In the case of this compound, the acetal must first be hydrolyzed under acidic conditions to liberate the free aldehyde. The resulting carbonyl group can then be activated by a Brønsted or Lewis acid. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by weak nucleophiles. This activation is the first step in many acid-catalyzed condensation reactions.

Nucleophilic Activation: To function as a nucleophile, the aldehyde must be converted into its corresponding enolate. This is achieved by first deprotecting the acetal to yield malonaldehyde. Due to the presence of two electron-withdrawing carbonyl groups, the protons on the central carbon (the α-carbon) of malonaldehyde are particularly acidic. Treatment with a suitable base readily removes one of these protons to generate a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions and Michael additions.

Specific Reaction Classes Utilizing this compound

Once deprotected to malonaldehyde, this compound is a prime substrate for condensation reactions with a variety of nucleophiles, particularly those containing nitrogen. A classic example is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative. The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring system. This reaction is a powerful method for the synthesis of substituted pyrazoles, which are important scaffolds in medicinal chemistry. nih.govchemtube3d.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Phenylhydrazine | Acidic (e.g., HCl), Ethanol, Reflux | 1-Phenylpyrazole | Good to Excellent |

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl group. libretexts.orgsigmaaldrich.com After hydrolysis, this compound can serve as the enolate precursor (the nucleophilic component). Alternatively, the liberated malonaldehyde can react with a pre-formed enolate from another ketone or aldehyde. In a crossed aldol reaction, such as the Claisen-Schmidt condensation, an enolate from a ketone reacts with an aldehyde that cannot self-condense. libretexts.org The resulting β-hydroxy carbonyl compound readily dehydrates, especially with heating, to form a stable α,β-unsaturated carbonyl product, driven by the formation of the conjugated system. magritek.com

| Enolate Source (Ketone) | Aldehyde | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde | Base (e.g., NaOH or KOH), Ethanol, Room Temp | Chalcone (1,3-Diphenyl-2-propen-1-one) | High (>90%) |

The Michael addition is the conjugate (1,4-) addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. rsc.org The enolate derived from deprotected this compound is an excellent Michael donor. It can add to various activated olefins like chalcones, α,β-unsaturated esters, or nitriles. This reaction is highly efficient for forming carbon-carbon bonds under mild conditions and is widely used in the synthesis of complex organic molecules. researchgate.net The reaction is typically catalyzed by a base, which generates the required enolate nucleophile.

| Michael Donor | Michael Acceptor | Conditions | Product | Yield |

|---|---|---|---|---|

| Malononitrile | trans-Chalcone | Organocatalyst (e.g., Rosin-derived squaramide), CH₂Cl₂, Room Temp | (R)-2-(1,3-diphenyl-3-oxopropyl)malononitrile | 87% mdpi.com |

Carbon-Carbon Bond Forming Reactions

Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features of each starting material. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity, making it a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.govrsc.org Aldehydes are frequently employed as central building blocks in MCRs due to the electrophilicity of the carbonyl carbon, which allows for initial condensation with a nucleophile, typically an amine, to trigger the reaction cascade.

This compound serves as a valuable C3 synthon in this context. Its aldehyde functionality can readily participate in the key bond-forming steps of various named MCRs, while the dimethyl acetal acts as a stable protecting group for a latent α,β-unsaturated aldehyde. This dual functionality allows for the incorporation of the 3,3-dimethoxypropyl moiety into complex scaffolds, which can be further elaborated upon deprotection.

Prominent isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prime examples where this compound can be utilized. nih.gov

Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. researchgate.netnih.govorganic-chemistry.org When this compound is used, it reacts with the isocyanide and a carboxylic acid to form a product containing the protected C3 chain.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the P-3CR by including a primary or secondary amine. nih.gov The initial step is the formation of an imine between the amine and the aldehyde. nih.gov Subsequent reaction with the isocyanide and carboxylic acid produces a bis-amide product. The use of this compound allows for the introduction of the dimethoxypropyl side chain adjacent to the newly formed stereocenter.

Other notable MCRs where this compound can function as the aldehyde component include:

Petasis (Borono-Mannich) Reaction: A three-component reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid to produce substituted amines. nih.govnih.gov

Kabachnik-Fields Reaction: This reaction synthesizes α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. beilstein-journals.orgmdpi.com

Biginelli Reaction: A cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. nih.gov

The strategic application of this compound in these reactions provides a direct route to highly functionalized molecules with a masked reactive group, enabling further synthetic diversification. nih.gov

| Multicomponent Reaction | Reactants | Core Product Structure | Potential Role of this compound |

|---|---|---|---|

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Serves as the aldehyde component, incorporating a 3,3-dimethoxypropyl group. researchgate.net |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Forms the initial imine with the amine component. nih.govnih.gov |

| Petasis Reaction | Aldehyde, Amine, Vinyl/Aryl-Boronic Acid | Substituted Amine | Reacts with the amine and boronic acid to form the product. nih.gov |

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonate | Provides the electrophilic carbon for the formation of the C-P bond. beilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Condenses with urea and the ketoester in a cyclization process. nih.gov |

Cycloaddition Chemistry and [3+X] Transformations

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, where two or more unsaturated molecules react to form a ring. nih.gov These reactions are characterized by the formation of two new sigma bonds at the expense of pi bonds. masterorganicchemistry.com this compound and its derivatives can be strategically employed as precursors to key components in various cycloaddition manifolds, particularly [4+2], [3+2], and [3+3] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org While this compound itself is not a diene or dienophile, its latent functionality is key. Acid-catalyzed hydrolysis of the acetal group unmasks the α,β-unsaturated aldehyde, acrolein. Acrolein is an excellent dienophile due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org This in situ generation allows for reactions with various dienes to construct complex six-membered rings.

[3+2] Cycloaddition: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a three-atom, 4π-electron component (a 1,3-dipole) with a 2π-electron component (a dipolarophile) to form a five-membered heterocycle. uchicago.edusci-rad.comorganicchemistrydata.org The aldehyde functionality of this compound can be readily converted into various 1,3-dipoles. For example, condensation with an N-substituted hydroxylamine can generate a nitrone. This nitrone, bearing the 3,3-dimethoxypropyl substituent, can then react with a variety of alkenes or alkynes to produce isoxazolidine or isoxazoline rings, respectively, with high regio- and stereoselectivity. nih.gov Similarly, it can be a precursor for azomethine ylides.

[3+3] Cycloaddition: The [3+3] cycloaddition is a stepwise process used to construct six-membered heterocyclic rings from two three-atom components. nih.govnih.gov This methodology has become a valuable alternative to the Diels-Alder reaction for synthesizing heterocycles. nih.gov this compound can be envisioned as a precursor to a three-atom fragment for these transformations. For instance, it could be converted into an enamine or enol ether, which could then act as the nucleophilic C-C-C component, reacting with a suitable 1,3-electrophile to form a tetrahydropyridine or dihydropyran ring system. The development of catalytic methods has significantly expanded the scope of these reactions. nih.govrsc.org

| Cycloaddition Type | Reacting Components | Product Ring System | Role/Derivative of this compound |

|---|---|---|---|

| [4+2] Diels-Alder | Diene + Dienophile | Cyclohexene | Precursor to the dienophile acrolein via acetal hydrolysis. wikipedia.orgorganic-chemistry.org |

| [3+2] 1,3-Dipolar | 1,3-Dipole + Dipolarophile | Five-membered heterocycle | Precursor to 1,3-dipoles such as nitrones or azomethine ylides. uchicago.edusci-rad.com |

| [3+3] Formal | 1,3-Nucleophile + 1,3-Electrophile | Six-membered heterocycle | Precursor to a three-atom nucleophilic component (e.g., via enamine formation). nih.govrsc.org |

Functional Group Interconversions and Derivatizations

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. vanderbilt.edu this compound possesses two distinct functional groups—an aldehyde and a dimethyl acetal—that can be selectively manipulated to generate a wide array of derivatives. The acetal also serves as a robust protecting group for a highly reactive α,β-unsaturated aldehyde system.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,3-dimethoxypropanoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction of the aldehyde yields the primary alcohol, 3,3-dimethoxypropan-1-ol. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form secondary or tertiary amines, respectively. This provides a direct route to N-substituted 3,3-dimethoxypropylamines.

Olefinations: The Wittig reaction, using phosphorus ylides (Ph₃P=CHR), converts the aldehyde into an alkene, allowing for carbon chain extension and the introduction of various substituents.

Imine/Enamine Formation: Condensation with primary amines leads to the formation of imines, while reaction with secondary amines can produce enamines. These derivatives are versatile intermediates for further C-C bond formations.

Reactions Involving the Acetal Group:

Deprotection (Hydrolysis): The primary role of the dimethyl acetal is to protect the α,β-unsaturated aldehyde functionality. Treatment with aqueous acid (e.g., HCl, H₂SO₄) efficiently hydrolyzes the acetal to reveal acrolein (prop-2-enal). Acrolein is a valuable synthetic intermediate, acting as a dienophile in Diels-Alder reactions and as a Michael acceptor for conjugate additions.

| Transformation | Functional Group Targeted | Reagents | Product |

|---|---|---|---|

| Oxidation | Aldehyde | KMnO₄ or Jones Reagent | 3,3-Dimethoxypropanoic acid |

| Reduction | Aldehyde | NaBH₄ or LiAlH₄ | 3,3-Dimethoxypropan-1-ol |

| Reductive Amination | Aldehyde | R¹R²NH, NaBH₃CN | N,N-R¹,R²-3,3-dimethoxypropylamine |

| Wittig Olefination | Aldehyde | Ph₃P=CHR | Substituted 4,4-dimethoxybut-1-ene |

| Acetal Hydrolysis | Dimethyl Acetal | H₃O⁺ (aq. acid) | Acrolein (Prop-2-enal) |

Strategic Applications in Complex Chemical Synthesis

Total Synthesis of Structurally Diverse Natural Products

The strategic incorporation of 3,3-Dimethoxypropionaldehyde has enabled the efficient total synthesis of several classes of structurally complex and biologically significant natural products. Its ability to act as a latent 1,3-dicarbonyl equivalent or a reactive aldehyde after deprotection is central to its utility.

One of the most significant applications of this compound is in the total synthesis of pentacyclic spirooxindole alkaloids. A seminal total synthesis of (±)-Formosanine, (±)-Isoformosanine, (±)-Mitraphylline, and (±)-Isomitraphylline leveraged this compound as a key starting material jst.go.jp.

The synthetic strategy commenced with the condensation of 2-hydroxytryptamine hydrochloride with this compound. This initial step sets the stage for the construction of the core structure of the alkaloids. The resulting condensation product was then subjected to a sequence of reactions including a Michael addition with methyl vinyl ketone, followed by acid treatment, which yielded key α,β-unsaturated ketone intermediates as a mixture of stereoisomers jst.go.jp.

Further elaboration of these intermediates involved condensation with methyl malonate, catalytic hydrogenation, and a series of acid-mediated cyclizations and rearrangements. These steps ultimately led to the formation of the characteristic spirooxindole framework and furnished the target natural products jst.go.jp. This synthetic route highlights the efficiency of using this compound to introduce a crucial three-carbon unit that is ultimately transformed into a part of the heterocyclic ring system.

| Intermediate | Key Reagents | Transformation | Product |

| 2-Hydroxytryptamine | This compound | Condensation | Core intermediate |

| Condensation Product | Methyl vinyl ketone | Michael Addition / Acid treatment | α,β-Unsaturated ketones |

| α,β-Unsaturated Ketone Isomer | Methyl malonate, H2 (Adams' catalyst) | Condensation / Hydrogenation | Saturated ester intermediate |

| Saturated Ester Intermediate | Dilute H2SO4, PPA | Cyclization / Rearrangement | (±)-Formosanine / (±)-Isoformosanine |

| Saturated Ester Intermediate | NaBH4, Acid | Reduction / Hydrolysis / Cyclization | (±)-Mitraphylline / (±)-Isomitraphylline |

This table summarizes the key transformations in the total synthesis of oxindole alkaloids as described by Ban, Taga, and Oishi. jst.go.jp

While this compound is a valuable precursor for certain classes of indole (B1671886) alkaloids, extensive literature searches did not yield specific examples of its application in the total synthesis of Rauvomine B or key tetracyclic intermediates for macroline and sarpagine analogs. The synthesis of these complex alkaloids typically involves other strategic bond formations and starting materials.

Beyond the specific examples of oxindole alkaloids, this compound serves as a versatile precursor for various heterocyclic cores found in natural products. The initial condensation with an amine, such as a tryptamine derivative, is the foundational step of the Pictet-Spengler reaction nih.govnih.govresearchgate.net. This powerful transformation is one of the most reliable methods for constructing the tetrahydro-β-carboline ring system, which is the central framework of a vast number of indole alkaloids.

After deprotection of the acetal (B89532), the resulting aldehyde readily participates in the cyclization. Therefore, this compound can be considered a masked aldehyde component for the synthesis of these crucial alkaloid precursors. The resulting tetrahydro-β-carboline can be further functionalized and elaborated to access a wide diversity of natural product scaffolds.

Synthesis of Novel Heterocyclic Scaffolds

The unique reactivity of this compound also extends to the synthesis of non-natural, but medicinally relevant, heterocyclic frameworks. Its ability to introduce a functionalized three-carbon chain is key to these applications.

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of pharmacological activities. While their synthesis traditionally involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, this compound has been employed in alternative, multi-step strategies to access quinoxaline (B1680401) derivatives unav.edusapub.org.

In one reported methodology, this compound is used as a precursor in the synthesis of aldehydes that are subsequently incorporated into the quinoxaline framework. The synthesis involves the deprotection of the acetal group under acidic conditions to furnish the free aldehyde. This aldehyde is then used in a Wittig-type reaction to generate an α,β-unsaturated ketone system. This ketone can then be further elaborated and cyclized with a diamine to form the quinoxaline ring unav.edu. This approach demonstrates the utility of this compound as a synthon for more complex carbonyl compounds required for heterocycle synthesis.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

| 1 | This compound | Acid (e.g., HCl) | Acetal Deprotection | 3-Oxopropionaldehyde (Malondialdehyde) |

| 2 | Aldehyde Precursor | Phosphonium Ylide | Wittig Reaction | α,β-Unsaturated Ketone |

| 3 | α,β-Unsaturated Ketone Derivative | o-Phenylenediamine derivative | Condensation/Cyclization | Quinoxaline Derivative |

This table outlines a general synthetic pathway towards quinoxaline derivatives utilizing this compound as a starting material for a key aldehyde intermediate. unav.edu

The development of spirooxindole frameworks is a significant area of synthetic chemistry due to the prevalence of this motif in biologically active molecules researchgate.netresearchgate.net. The total synthesis of Formosanine and Mitraphylline serves as a prime example of the strategic use of this compound in constructing this complex scaffold jst.go.jp.

The key to forming the spirocyclic center is the carefully orchestrated cyclization of an acyclic precursor derived from the initial condensation product. The three-carbon chain provided by this compound is ultimately fashioned into a piperidine ring that is spiro-fused to the C3 position of the oxindole core. The stereochemistry of the final spirooxindole alkaloids (normal or iso series) is controlled by the reaction conditions and the stereoisomers of the intermediates used in the later stages of the synthesis jst.go.jp. This demonstrates a sophisticated application of a simple starting material to generate a complex, stereochemically rich three-dimensional structure.

Precursors for Advanced Polymeric Architectures

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a protected aldehyde (acetal), makes it an ideal starting material for the creation of advanced polymeric architectures. Through rational monomer design, polymers with pendant aldehyde functionalities can be synthesized. These aldehyde groups serve as versatile handles for subsequent chemical modifications, enabling the development of functional materials for a wide range of applications.

Rational Design and Synthesis of Aldehyde-Functionalized Monomers (e.g., 3,3-dimethoxypropanyl glycidyl ether)

A key step in creating aldehyde-functionalized polymers is the design and synthesis of a suitable monomer that can undergo controlled polymerization. An exemplary monomer derived from this compound is 3,3-dimethoxypropanyl glycidyl ether. Its synthesis is a two-step process designed to introduce a polymerizable epoxide group while preserving the protected aldehyde functionality.

Reduction of the Aldehyde: The first step involves the selective reduction of the free aldehyde group in this compound to a primary alcohol, yielding 3,3-dimethoxypropan-1-ol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

Glycidylation of the Alcohol: The resulting alcohol, 3,3-dimethoxypropan-1-ol, is then converted to its corresponding glycidyl ether. This is commonly accomplished by reacting the alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide, and often a phase-transfer catalyst to facilitate the reaction.

The resulting monomer, 3,3-dimethoxypropanyl glycidyl ether, contains an epoxide ring suitable for ring-opening polymerization and a pendant dimethyl acetal group that can be later converted to an aldehyde.

| Step | Reactant(s) | Key Reagents | Product |

| 1. Reduction | This compound | Sodium Borohydride (NaBH₄), Methanol | 3,3-dimethoxypropan-1-ol |

| 2. Glycidylation | 3,3-dimethoxypropan-1-ol | Epichlorohydrin, Sodium Hydroxide (NaOH) | 3,3-dimethoxypropanyl glycidyl ether |

Controlled Polymerization Processes (e.g., Anionic Ring-Opening Polymerization)

To create well-defined polymeric architectures, a controlled polymerization technique is essential. For monomers like 3,3-dimethoxypropanyl glycidyl ether, anionic ring-opening polymerization (AROP) is a highly effective method. AROP of epoxides allows for the synthesis of polyethers with predictable molecular weights, low dispersity, and controlled end-group functionalities.

The polymerization is initiated by a strong nucleophile, such as an alkoxide, which attacks one of the carbon atoms of the epoxide ring, causing it to open and form a new propagating alkoxide species. This process continues with the sequential addition of monomer units, leading to the formation of a poly(glycidyl ether) backbone. The pendant 3,3-dimethoxypropanyl groups remain intact throughout the polymerization process.

The "living" nature of AROP allows for the synthesis of block copolymers by the sequential addition of different epoxide monomers. This control over the polymer architecture is crucial for designing advanced materials with specific properties.

| Parameter | Description |

| Polymerization Type | Anionic Ring-Opening Polymerization (AROP) |

| Monomer | 3,3-dimethoxypropanyl glycidyl ether |

| Typical Initiators | Alkoxides (e.g., potassium naphthalenide, potassium hydroxide) |

| Resulting Polymer | Poly(3,3-dimethoxypropanyl glycidyl ether) |

| Key Features | Controlled molecular weight, low dispersity (Đ ≈ 1.1-1.2), formation of polyether backbone, preservation of acetal side chains. |

Post-Polymerization Functionalization Strategies for Material Science Applications

The true versatility of polymers derived from this compound is realized through post-polymerization functionalization. The poly(3,3-dimethoxypropanyl glycidyl ether) synthesized via AROP serves as a stable precursor polymer, which can be readily converted into a highly reactive, aldehyde-functionalized polymer.

Deprotection: The crucial step is the hydrolysis of the pendant dimethyl acetal groups to unveil the free aldehyde functionalities along the polymer chain. This is typically achieved by treating the polymer with an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) in an aqueous organic solvent mixture. The reaction conditions are chosen to be mild enough to avoid degradation of the polyether backbone.

Functionalization: The resulting aldehyde-functional polymer is a versatile platform for a multitude of chemical transformations. The aldehyde groups can be modified using a wide range of well-established chemical reactions to attach various functional moieties, thereby tailoring the material's properties for specific applications in fields such as biomedicine, sensing, and advanced coatings.

Key functionalization strategies include:

Schiff Base Formation: Reaction with primary amines to form imines, which can be further reduced to stable secondary amines (reductive amination). This is widely used for bioconjugation.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the introduction of various vinyl groups.

Oxime Ligation: A highly efficient "click" reaction with aminooxy-functionalized molecules to form stable oxime linkages.

Hydrazone Formation: Reaction with hydrazines or hydrazides to create pH-sensitive hydrazone linkages, useful for drug delivery systems.

Aldol (B89426) and Knoevenagel Condensations: To form new carbon-carbon bonds and introduce further functional complexity.

| Reaction Type | Reagent | Resulting Functional Group |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Reductive Amination | Primary Amine (R-NH₂), NaBH₃CN | Secondary Amine (CH₂-NH-R) |

| Oxime Ligation | Aminooxy Compound (R-ONH₂) | Oxime (C=N-O-R) |

| Hydrazone Formation | Hydrazine/Hydrazide (R-NHNH₂) | Hydrazone (C=N-NH-R) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (C=CHR) |

This ability to precisely install a high density of reactive aldehyde groups onto a well-defined polymer backbone makes this compound a valuable building block for the rational design of sophisticated and functional polymeric materials.

Theoretical and Computational Studies on 3,3 Dimethoxypropionaldehyde Reactivity

Quantum Chemical Calculations for Mechanistic Elucidation of Transformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard approach for elucidating the mechanisms of organic reactions. mdpi.com These calculations provide detailed information about the energies of reactants, transition states, and products, allowing for the construction of a comprehensive potential energy surface for a given transformation.

In the context of 3,3-dimethoxypropionaldehyde, quantum chemical calculations could be employed to investigate various reactions, such as aldol (B89426) additions, oxidations, or reductions. For instance, in a hypothetical acid-catalyzed aldol reaction, calculations could pinpoint the structure of the transition state and determine the activation energy, offering insights into the reaction rate.

Table 1: Hypothetical Calculated Energies for the Aldol Reaction of this compound

| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |

| Reactants | B3LYP | 6-31G(d) | PCM (Water) | 0.0 |

| Transition State | B3LYP | 6-31G(d) | PCM (Water) | +15.2 |

| Product | B3LYP | 6-31G(d) | PCM (Water) | -5.8 |

This interactive table presents hypothetical energy values for the key species in an aldol reaction of this compound, as would be determined by quantum chemical calculations. These values are for illustrative purposes and demonstrate how computational methods can quantify the energetics of a reaction pathway.

Furthermore, the analysis of the electronic structure of the transition state can reveal the degree of bond formation and breaking, providing a more nuanced understanding of the reaction mechanism.

Conformational Analysis and Stereochemical Influence in Reaction Pathways

The three-dimensional structure of a molecule plays a crucial role in its reactivity. Conformational analysis, which involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them, is essential for understanding how a molecule's shape influences its chemical behavior.

For this compound, the presence of the two methoxy (B1213986) groups and the aldehyde functionality allows for a number of possible conformations due to rotation around the single bonds. Computational methods can be used to identify the lowest energy conformers and the energy penalties associated with less stable arrangements.

This conformational landscape is particularly important in stereoselective reactions. For example, in a nucleophilic addition to the aldehyde, the preferred direction of attack may be dictated by the most stable conformation of the reactant, which minimizes steric hindrance.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-C) | Method | Basis Set | Relative Energy (kcal/mol) |

| A | 60° | B3LYP | 6-31G(d) | 0.0 |

| B | 180° | B3LYP | 6-31G(d) | 1.5 |

| C | -60° | B3LYP | 6-31G(d) | 0.0 |

This interactive table showcases hypothetical relative energies for different conformers of this compound. Such data, derived from computational analysis, helps in understanding the population of different conformers in a reaction mixture and their potential influence on the stereochemical outcome.

By analyzing the transition state structures leading to different stereoisomeric products, it is possible to rationalize and predict the stereoselectivity of a reaction.

Predictive Modeling for Regioselectivity and Stereoselectivity in Synthetic Design

Predictive modeling, often employing machine learning algorithms trained on computational and experimental data, has emerged as a powerful tool for forecasting the outcomes of chemical reactions. rsc.orgresearchgate.net These models can predict both the regioselectivity (where a reaction occurs on a molecule) and the stereoselectivity (the relative orientation of atoms in the product).

In the case of this compound, which has multiple reactive sites, predictive models could be used to determine the likely outcome of a reaction with a given reagent. For example, in a reaction with an unsymmetrical reagent, there could be multiple possible regioisomers. A predictive model could analyze the electronic and steric properties of the aldehyde and the reagent to predict the major product.

Table 3: Hypothetical Predictive Model Output for the Regioselectivity of an Electrophilic Addition

| Potential Product | Model Score | Predicted Yield (%) |

| Regioisomer 1 | 0.85 | 85 |

| Regioisomer 2 | 0.15 | 15 |

This interactive table provides a hypothetical output from a predictive model for a reaction involving this compound. The model scores and predicted yields illustrate how these computational tools can assist in synthetic planning by forecasting the distribution of products.

Similarly, for reactions that can produce multiple stereoisomers, predictive models can be trained to identify the factors that control the stereochemical outcome. This allows chemists to design experiments that favor the formation of the desired stereoisomer, which is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules.

Analytical and Spectroscopic Investigations in Chemical Research

Advanced Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

The unambiguous determination of the structure of novel compounds or reaction intermediates derived from 3,3-Dimethoxypropionaldehyde relies heavily on a suite of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry are indispensable in this regard.

High-Resolution and Multi-Dimensional NMR Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra are fundamental for structural confirmation.

The ¹H NMR spectrum would reveal the chemical environment of the protons. The aldehydic proton is expected to appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons adjacent to the aldehyde group would likely appear as a doublet of triplets around 2.7 ppm. The methoxy (B1213986) groups would present as a singlet at roughly 3.4 ppm, and the methine proton would be observed as a triplet around 4.8 ppm.

The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 201 ppm. The methine carbon, bonded to two oxygen atoms, would be found near 102 ppm. The carbon of the methoxy groups would resonate at approximately 54 ppm, and the methylene carbon adjacent to the carbonyl group would appear around 45 ppm. nih.gov

To further elucidate the connectivity of atoms, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a reaction product derived from this compound, a COSY spectrum would show a correlation between the aldehydic proton and the adjacent methylene protons, and between those methylene protons and the methine proton, thus confirming the propanal backbone. huji.ac.ilemerypharma.com

Advanced Mass Spectrometry

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of approximately 88.11 g/mol , the mass spectrum obtained by electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 88. nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Key fragments for this compound would include:

A prominent peak at m/z 45, corresponding to the loss of the propionaldehyde (B47417) moiety ([CH₂CHO]⁺). nih.gov

A peak at m/z 29, representing the formyl cation ([CHO]⁺). nih.gov

The precise masses of these fragments, obtainable with high-resolution mass spectrometry, can be used to determine the elemental composition of each fragment, further confirming the structure.

| Technique | Application for this compound Analysis | Typical Data Obtained |

| ¹H NMR | Determination of proton environments and their connectivity. | Chemical shifts (ppm), coupling constants (Hz), integration. |

| ¹³C NMR | Identification of unique carbon atoms in the molecule. | Chemical shifts (ppm). nih.gov |

| COSY | Elucidation of ¹H-¹H coupling networks. | Cross-peaks indicating coupled protons. libretexts.orghuji.ac.il |

| HMBC | Determination of long-range ¹H-¹³C correlations. | Cross-peaks showing connectivity between protons and carbons over 2-3 bonds. huji.ac.ilyoutube.com |

| Mass Spectrometry (EI) | Determination of molecular weight and fragmentation patterns. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. nih.gov |

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Component Separation in Research Contexts

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound, assessing the purity of the final products, and separating components from a reaction mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a relatively volatile compound like this compound, GC is an ideal method for reaction monitoring and purity assessment. When coupled with a mass spectrometer (GC-MS), it allows for the identification of individual components in a mixture.

In a typical GC analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under a specific set of conditions.

For monitoring a reaction where this compound is a reactant, aliquots can be taken from the reaction mixture at different time intervals and analyzed by GC. The disappearance of the peak corresponding to this compound and the appearance of new peaks corresponding to the products can be tracked to determine the reaction's progress and completion.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for the purification of products on a larger scale.

In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism is based on the differential interactions of the sample components with the stationary and mobile phases.

For the purity assessment of a product synthesized from this compound, an HPLC method would be developed to separate the desired product from any unreacted starting materials, byproducts, or impurities. The purity is typically determined by the relative area of the product peak in the chromatogram. For aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common practice to enhance UV detection and improve separation. nih.gov

The choice of column and mobile phase is critical for achieving good separation. For polar compounds like aldehydes, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.

| Technique | Application in this compound Research | Key Parameters |

| Gas Chromatography (GC) | Reaction monitoring, purity assessment of volatile compounds. | Column type (e.g., HP-5MS), carrier gas (e.g., Helium), temperature program, retention time. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of non-volatile or thermally sensitive compounds. | Column type (e.g., C18), mobile phase composition (e.g., water/acetonitrile), flow rate, detector wavelength. |

Biological Interactions and Research Implications Non Clinical Focus

Investigation of Biochemical Reactivity and Interaction with Biological Systems (e.g., Mutagenic Findings as a Hydrolysis Product)

3,3-Dimethoxypropionaldehyde has been identified as a mutagenic compound in studies involving the hydrolysis of tetraalkoxypropanes. Research comparing the mutagenicity of malondialdehyde (MDA), a known product of polyunsaturated fatty acid degradation, and its synthetic precursors has revealed significant findings regarding this compound. In studies using the Salmonella typhimurium strain his D 3052, it was discovered that the hydrolysis of tetramethoxypropane yields two compounds that are more mutagenic than malondialdehyde itself: β-methoxy-acrolein and this compound. jove.comchemistrysteps.com

These findings are particularly important in the context of accurately assessing the mutagenicity of malondialdehyde, as the presence of more potent mutagenic side products from its chemical synthesis, such as this compound, could lead to an overestimation of MDA's intrinsic mutagenic and carcinogenic properties. jove.comchemistrysteps.com The mutagenic activity of these compounds is a crucial consideration in toxicological and cancer research.

Mutagenicity of Tetramethoxypropane Hydrolysis Products in Salmonella typhimurium

| Compound | Mutagenicity (revertants/µmol) |

|---|---|

| β-methoxy-acrolein | 125 - 160 |

| This compound | 105 - 135 |

| Malondialdehyde | 3 - 5 |

Conceptual Role as a Probe or Tool in Biochemical Studies (based on its unique reactivity)

While direct applications of this compound as a biochemical probe are not extensively documented, its chemical structure suggests a conceptual role as a valuable tool in biochemical research, primarily owing to the presence of both an aldehyde and an acetal (B89532) functional group.

The aldehyde group is characterized by a polar carbonyl group, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of many biochemical reactions and can be exploited for labeling or modifying biological molecules.

The acetal group, on the other hand, is stable in neutral to strongly basic conditions but can be readily hydrolyzed under acidic conditions to reveal a carbonyl group. jove.comchemistrysteps.comjove.comlibretexts.orglibretexts.org This property makes acetals excellent protecting groups for aldehydes and ketones in organic synthesis. jove.comchemistrysteps.comjove.comlibretexts.orglibretexts.org

Conceptually, this compound could serve as a "caged" or "pro-aldehyde" probe. In a biological system where a specific acidic microenvironment exists, the acetal could hydrolyze, releasing the reactive aldehyde. This could allow for the targeted delivery and activation of the aldehyde functionality, which could then react with nearby nucleophilic residues on proteins or other biomolecules. This targeted reactivity could be useful for:

Mapping acidic cellular compartments: The release of the aldehyde and its subsequent reaction could be designed to produce a fluorescent or otherwise detectable signal, indicating areas of lower pH.

Selective cross-linking: The aldehyde could be used to form cross-links between molecules in a pH-dependent manner.

Controlled release of a bioactive molecule: If the aldehyde itself or a molecule attached to it has biological activity, this compound could serve as a carrier for its controlled release.

The unique combination of a reactive aldehyde and a pH-sensitive protecting group within the same molecule provides a conceptual framework for its use as a specialized tool in biochemical investigations, enabling researchers to probe and manipulate biological systems with greater control.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Transformations Utilizing 3,3-Dimethoxypropionaldehyde

The aldehyde functionality in this compound is a prime site for the construction of new stereocenters. Future research should focus on developing highly controlled enantioselective and diastereoselective reactions.

A key area of exploration is the asymmetric aldol (B89426) reaction . While the aldol reaction is a fundamental carbon-carbon bond-forming reaction, its application to this compound in a highly stereocontrolled manner offers significant opportunities. masterorganicchemistry.comwikipedia.org The development of novel chiral catalysts, including organocatalysts and metal complexes, could enable the synthesis of aldol adducts with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov These adducts would serve as valuable chiral synthons for the synthesis of complex molecules such as polyketides and other natural products.

The Mukaiyama aldol reaction , which utilizes silyl (B83357) enol ethers, presents another promising avenue. wikipedia.orgorganic-chemistry.org Research into Lewis acid-catalyzed Mukaiyama aldol reactions with this compound could provide access to a diverse range of chiral β-hydroxy carbonyl compounds. semanticscholar.orgmsu.edu The diastereoselectivity of these reactions can often be tuned by the choice of Lewis acid and the geometry of the silyl enol ether, offering a versatile tool for stereocontrolled synthesis. nih.govwiley-vch.de

Table 1: Potential Asymmetric Aldol Reactions with this compound

| Catalyst Type | Enolate Source | Expected Outcome | Potential Application |

|---|---|---|---|

| Chiral Organocatalyst (e.g., Proline-derived) | Ketone/Aldehyde | High enantioselectivity for syn or anti aldol products | Synthesis of chiral 1,3-diols and amino alcohols |

| Chiral Lewis Acid (e.g., Ti, B, Sn complexes) | Silyl Enol Ether (Mukaiyama) | High diastereoselectivity, tunable for syn/anti products | Access to complex stereochemical arrays in natural product synthesis |

| Biocatalyst (e.g., Aldolase) | Acetaldehyde equivalent | High enantioselectivity and regioselectivity | Green synthesis of chiral building blocks |

Application of Catalytic Methodologies for Efficient and Selective Functionalizations

Moving beyond stoichiometric reagents, the application of catalytic methods to the transformations of this compound is a critical area for future development.

Organocatalysis stands out as a particularly attractive field. Chiral amines, prolines, and their derivatives have been shown to be effective catalysts for a variety of asymmetric reactions involving aldehydes. researchgate.net Research into the organocatalytic Michael addition of nucleophiles to α,β-unsaturated systems derived from this compound could lead to the enantioselective synthesis of valuable functionalized molecules. nih.gov

Biocatalysis offers another powerful approach for the selective functionalization of this compound. Enzymes such as oxidoreductases could be employed for the enantioselective reduction of the aldehyde to the corresponding chiral alcohol, a valuable building block. Furthermore, the use of enzymes could enable reactions under mild, environmentally benign conditions.

Table 2: Prospective Catalytic Functionalizations of this compound

| Catalytic Approach | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Organocatalysis | Asymmetric Michael Addition | Chiral 1,5-dicarbonyl compounds | Versatile intermediates for heterocycle synthesis |

| Biocatalysis | Enantioselective Reduction | Chiral 1,3-dimethoxypropanol | Valuable chiral building block |

| Transition Metal Catalysis | Asymmetric Allylation | Homoallylic alcohols with high ee | Key intermediates in natural product synthesis |

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry should be a guiding force in future research involving this compound. This includes both its synthesis and its subsequent use in chemical transformations.

Future research should focus on developing synthetic routes to this compound that utilize renewable feedstocks and employ catalytic methods to improve atom economy . The use of greener solvents , such as water, ionic liquids, or supercritical fluids, in reactions involving this aldehyde should be explored to minimize the environmental impact of synthetic processes. researchgate.net

Exploration of Novel Applications in Supramolecular Chemistry, Chemical Biology, or Nanotechnology

The unique bifunctional nature of this compound makes it an intriguing candidate for applications in several cutting-edge areas of chemistry.

In supramolecular chemistry , the aldehyde group can be used as a reactive handle to incorporate this molecule into larger self-assembling systems. nih.gov For instance, it could be used to functionalize monomers for the synthesis of supramolecular polymers, where the acetal (B89532) moiety could be later deprotected to reveal a reactive 1,3-dicarbonyl unit for further structural modifications or for templating the assembly. researchgate.net

In chemical biology , this compound could serve as a versatile building block for the synthesis of chemical probes . nih.govnih.gov The aldehyde functionality allows for its conjugation to biomolecules or fluorescent dyes. sigmaaldrich.commdpi.com The protected dicarbonyl unit could be designed to be released under specific biological conditions, acting as a trigger for a biological event or a signaling pathway.

In the field of nanotechnology , this compound can be utilized for the functionalization of nanoparticles . researchgate.netnih.gov The aldehyde group can be used to covalently attach the molecule to the surface of nanoparticles, such as those made of iron oxide or gold. nih.govmdpi.comresearchgate.net Subsequent deprotection of the acetal could then be used to introduce new functionalities onto the nanoparticle surface, enabling applications in areas such as targeted drug delivery or catalysis.

Table 3: Potential Novel Applications of this compound

| Field | Application | Description | Potential Impact |

|---|---|---|---|

| Supramolecular Chemistry | Monomer for Supramolecular Polymers | Incorporation into self-assembling chains via the aldehyde group, with the latent 1,3-dicarbonyl for post-polymerization modification. | Creation of novel functional materials with tunable properties. |

| Chemical Biology | Synthesis of Bioorthogonal Probes | The aldehyde allows for conjugation to reporter molecules, while the protected dicarbonyl can be unmasked by a specific biological trigger. | Development of new tools for studying biological processes in real-time. |

| Nanotechnology | Surface Functionalization of Nanoparticles | Covalent attachment to nanoparticle surfaces to introduce new chemical functionalities for targeted delivery or catalytic activity. | Design of advanced nanomaterials for biomedical and catalytic applications. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating 3,3-Dimethoxypropionaldehyde in laboratory settings, and what factors influence its yield?

- Methodological Answer : this compound is typically formed as a hydrolytic intermediate during the synthesis of malonaldehyde. Acid hydrolysis of precursors like 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under controlled conditions (e.g., temperature, acid concentration) generates this compound. Critical parameters include reaction time, pH, and solvent choice. For example, incomplete hydrolysis may leave residual intermediates, while over-hydrolysis could degrade the product. Purification via column chromatography or acetone precipitation is often employed .

Q. How does this compound arise as a byproduct in malonaldehyde synthesis, and what are its implications for reaction purity?

- Methodological Answer : During malonaldehyde synthesis, this compound forms due to partial hydrolysis of the methoxy or ethoxy groups in the precursor molecule. Its presence complicates purification, as it co-elutes with malonaldehyde in chromatographic separations. Researchers must optimize hydrolysis conditions (e.g., using stoichiometric acid ratios) and employ analytical techniques like HPLC or GC-MS to monitor intermediate formation .

Q. What precautions are necessary for handling and storing this compound to prevent degradation?

- Methodological Answer : Like malonaldehyde, this compound is prone to polymerization and degradation. Storage at low temperatures (e.g., –20°C) in inert atmospheres (e.g., nitrogen) and avoidance of moisture are critical. Stabilizers such as free radical inhibitors (e.g., BHT) may be added. Immediate use after synthesis is recommended to minimize decomposition .

Advanced Research Questions

Q. What chromatographic or spectroscopic methods are most effective for distinguishing this compound from structurally similar intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) and UV detection at 220–260 nm can separate this compound from malonaldehyde and other byproducts. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, provides structural confirmation via characteristic aldehyde proton signals (~9.5 ppm) and methoxy group resonances (~3.3 ppm). Mass spectrometry (MS) with electron ionization (EI) further validates molecular weight and fragmentation patterns .

Q. How can reaction kinetics be manipulated to minimize this compound formation during malonaldehyde synthesis?

- Methodological Answer : Kinetic control involves adjusting hydrolysis parameters to favor complete conversion of precursors to malonaldehyde. Increasing reaction temperature (e.g., 60–80°C) and using excess acid (e.g., HCl or HSO) accelerates hydrolysis, reducing intermediate accumulation. Real-time monitoring via inline FTIR or Raman spectroscopy helps track reaction progress and terminate hydrolysis at optimal stages .

Q. What strategies enable selective isolation of this compound from complex reaction mixtures?

- Methodological Answer : Fractional distillation under reduced pressure can separate this compound (lower boiling point) from higher-molecular-weight byproducts. Alternatively, liquid-liquid extraction using polar aprotic solvents (e.g., ethyl acetate) followed by silica gel chromatography enhances purity. Recrystallization from acetone or ethanol may further refine the compound .

Data Contradictions and Validation

- Key Challenge : highlights that this compound is not commercially produced but synthesized ad hoc, leading to variability in reported yields and purity. Researchers must validate synthetic protocols with orthogonal analytical methods (e.g., NMR + MS) to confirm identity and quantify impurities.

- Recommendation : Cross-reference synthetic conditions with kinetic studies (e.g., Arrhenius plots) to establish reproducibility across laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.